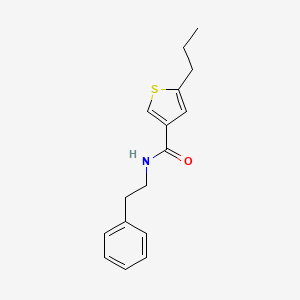

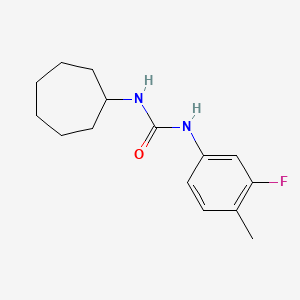

![molecular formula C20H13Cl2N3O B4632406 2-{4-[(3,4-dichlorophenyl)amino]-2-quinazolinyl}phenol](/img/structure/B4632406.png)

2-{4-[(3,4-dichlorophenyl)amino]-2-quinazolinyl}phenol

説明

2-{4-[(3,4-dichlorophenyl)amino]-2-quinazolinyl}phenol is a useful research compound. Its molecular formula is C20H13Cl2N3O and its molecular weight is 382.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 381.0435674 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimicrobial Applications

Compounds structurally related to 2-{4-[(3,4-dichlorophenyl)amino]-2-quinazolinyl}phenol have been synthesized and studied for their antimicrobial properties. For instance, the synthesis and microbial studies of sulfonamides bearing quinazolin-4(3H)ones have demonstrated remarkable antibacterial and antifungal activities (N. Patel, V. Patel, Hemant R. Patel, Faiyazalam M. Shaikh, Jaymin C. Patel, 2010). These compounds showed significant minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacteria, as well as against fungi, highlighting their potential in addressing microbial resistance challenges.

Material Science and Chemical Studies

In material science, the structural study and vibrational spectra of quinazolinone derivatives, like 3-amino-2-(4-chlorophenyl) quinazolin-4(3H)-one, have been carried out using experimental infrared spectrum and theoretical calculations (M. V. Castillo, E. Romano, A. Raschi, Alisia Yurquina, S. Brandán, 2012). These studies provide insights into the molecular structure, vibrational modes, and potential applications of quinazolinone derivatives in designing materials with specific optical or electronic properties.

Antioxidant and Cytotoxic Activity

Quinazolin-4(3H)-one derivatives have also been explored for their antioxidant and cytotoxic activities. For example, the synthesis and in vitro evaluation of polyphenolic derivatives of quinazolin-4(3H)-one have shown significant antiradical activity and cytotoxicity against cancer cell lines (Raluca Pele, Gabriel Marc, Ioana Ionuț, C. Nastasă, Ionel Fizeșan, A. Pîrnău, L. Vlase, M. Palage, S. Oniga, O. Oniga, 2022). These findings suggest that such compounds could be promising candidates for developing new anticancer therapies.

将来の方向性

The future directions for the study of “2-{4-[(3,4-dichlorophenyl)amino]-2-quinazolinyl}phenol” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications in various fields. This would require extensive research and analysis of relevant papers .

作用機序

Target of Action

The primary targets of 2-{4-[(3,4-dichlorophenyl)amino]-2-quinazolinyl}phenol are Hemoglobin subunit alpha and Hemoglobin subunit beta . These proteins are crucial components of hemoglobin, the molecule responsible for oxygen transport in the blood.

Pharmacokinetics

Similar compounds have been studied, and it was found that increases in dose led to proportionate increases in the maximum blood substance concentration . The times to maximum concentration were 0.25 – 1.5 h . The times during which substances were detectable in blood with a sensitivity of 0.1 ng/ml were determined .

Result of Action

Based on its potential inhibition of the dyrk1a-pkb/akt pathway, it can be hypothesized that the compound may induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation .

生化学分析

Biochemical Properties

This compound has been found to interact with key enzymes and proteins involved in cell signaling pathways. Specifically, it has been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase (HDAC), both of which play crucial roles in cell proliferation and survival . The nature of these interactions involves the compound binding to these enzymes, thereby reducing their activity.

Cellular Effects

2-{4-[(3,4-dichlorophenyl)amino]-2-quinazolinyl}phenol influences cell function by modulating key signaling pathways. It has been shown to reduce the expression of EGFR and downregulate the phosphorylation of AKT and ERK, which are key components of the EGFR signaling pathway . This can impact gene expression and cellular metabolism, leading to reduced cell proliferation.

Molecular Mechanism

The compound exerts its effects at the molecular level through specific binding interactions with biomolecules. It acts as an inhibitor of EGFR, a tyrosine kinase, and HDAC, an enzyme that removes acetyl groups from histones . This can lead to changes in gene expression, as EGFR signaling and histone acetylation are both involved in the regulation of transcription.

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change. For instance, it has been observed that the compound’s inhibitory effects on EGFR and HDAC can lead to long-term changes in cell proliferation and survival .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. High doses of the compound have been shown to effectively inhibit tumor growth in mice, without causing organ damage .

特性

IUPAC Name |

2-[4-(3,4-dichloroanilino)quinazolin-2-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2N3O/c21-15-10-9-12(11-16(15)22)23-19-13-5-1-3-7-17(13)24-20(25-19)14-6-2-4-8-18(14)26/h1-11,26H,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUXLQHTEPYRQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=C3O)NC4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4632329.png)

![2-[2-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]ethyl]isoindole-1,3-dione](/img/structure/B4632332.png)

![2-(2-ethoxyphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-oxadiazole](/img/structure/B4632335.png)

![2-({2,5-DIFLUORO-3,4,6-TRIS[(2-HYDROXYETHYL)SULFANYL]PHENYL}SULFANYL)ETHAN-1-OL](/img/structure/B4632341.png)

![2-(2-cyano-1H-benzimidazol-1-yl)-N-[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]acetamide](/img/structure/B4632349.png)

![7-(2-furyl)-N-[2-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4632364.png)

![isopropyl 4-(4-tert-butylphenyl)-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4632373.png)

![1-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)-3,5-dimethylpiperidine](/img/structure/B4632382.png)

![N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-4-nitrobenzamide](/img/structure/B4632396.png)